E3 Ligase Ligand-linker Conjugate 49
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Overview
Description
E3 Ligase Ligand-linker Conjugate 49 is a heterobifunctional compound that is part of the proteolysis-targeting chimera (PROTAC) technology. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the targeted degradation of specific proteins through the ubiquitin-proteasome system . The development of such conjugates has revolutionized the field of targeted protein degradation, offering new avenues for therapeutic interventions and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 49 involves several key steps:
Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques.
Linker Attachment: The linker is attached to the ligand through a series of coupling reactions.
Final Conjugation: The final step involves the conjugation of the ligand-linker intermediate to the target protein ligand.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques . Quality control measures, such as HPLC (high-performance liquid chromatography) and mass spectrometry, are employed to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 49 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of the target protein, facilitated by the E3 ligase.
Hydrolysis: The linker may undergo hydrolysis under certain conditions, leading to the release of the ligand.
Oxidation and Reduction: The compound may also undergo oxidation and reduction reactions, depending on the environmental conditions.
Common Reagents and Conditions
Ubiquitination: ATP, ubiquitin, E1 activating enzyme, E2 conjugating enzyme, and E3 ligase.
Hydrolysis: Water or aqueous buffers, often under acidic or basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).
Major Products
Ubiquitination: Ubiquitinated target protein.
Hydrolysis: Free ligand and linker.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 49 has a wide range of scientific research applications:
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 49 exerts its effects through the ubiquitin-proteasome system. The compound forms a ternary complex with the E3 ligase and the target protein, facilitating the transfer of ubiquitin from the E2 enzyme to the target protein . This ubiquitination marks the target protein for degradation by the 26S proteasome . The molecular targets and pathways involved include the ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2), and the 26S proteasome .
Comparison with Similar Compounds
E3 Ligase Ligand-linker Conjugate 49 is unique in its ability to target specific proteins for degradation. Similar compounds include:
Von Hippel-Lindau (VHL) Ligands: Used in other PROTACs for targeted protein degradation.
Cereblon (CRBN) Ligands: Another class of E3 ligase ligands used in PROTAC technology.
MDM2 Ligands: Target the MDM2 E3 ligase for protein degradation.
Inhibitor of Apoptosis Proteins (IAP) Ligands: Used in the development of PROTACs targeting apoptosis pathways.
This compound stands out due to its specific ligand-linker design, which offers enhanced stability and specificity in targeting proteins for degradation .
Properties
Molecular Formula |
C27H35N5O5 |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[7-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]-2,7-diazaspiro[3.4]octan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H35N5O5/c33-12-11-29-8-5-18(6-9-29)14-30-10-7-27(15-30)16-31(17-27)19-1-2-20-21(13-19)26(37)32(25(20)36)22-3-4-23(34)28-24(22)35/h1-2,13,18,22,33H,3-12,14-17H2,(H,28,34,35) |
InChI Key |
XTWJAIVDTRTDPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC5(C4)CCN(C5)CC6CCN(CC6)CCO |
Origin of Product |
United States |
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